N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-3-carboxamide
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Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzofuran moiety and a furan ring, both of which are known for their significant biological and chemical properties
Mechanism of Action
Target of Action
N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-3-carboxamide is a potent enhancer substance with catecholaminergic and serotoninergic activity in the brain . It targets major signaling pathways of non-small cell lung cancer (NSCLC) such as MAPK and Akt/mTOR .
Mode of Action
The interaction of this compound with its targets results in significant inhibition of tumor growth . The mechanism of action is dose-dependent. High doses directly inhibit the main signaling pathways, whereas low doses activate them .
Biochemical Pathways
This compound affects the MAPK and Akt/mTOR pathways . Exposure to low doses results in elevated activity of the mTOR pathway together with p16 INK-induced cell cycle arrest .
Result of Action
The molecular and cellular effects of this compound’s action culminate in cell cycle inhibition . This is mirrored by the decrease of cyclin D1, CDK4, and PCNA . The compound also has a beneficial effect on body weight, suggesting that it can at least partially compensate for cancer-related wasting .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-3-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and furan intermediates. One common method involves the following steps:
Preparation of Benzofuran Intermediate: The benzofuran moiety can be synthesized via the cyclization of o-hydroxyacetophenones under basic conditions.
Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of aryl acetylenes using transition-metal catalysis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, amines, thiols, polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted amides, thiol derivatives.
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the biological activities of its benzofuran and furan moieties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(benzofuran-2-yl)ethyl)furan-3-carboxamide
- N-(1-(benzofuran-2-yl)methyl)furan-3-carboxamide
- N-(1-(benzofuran-2-yl)propyl)furan-3-carboxamide
Uniqueness
N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzofuran and furan rings in the same molecule enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11(17-16(18)13-6-7-19-10-13)8-14-9-12-4-2-3-5-15(12)20-14/h2-7,9-11H,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZJMKXHWGQQBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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